molecular formula C35H38Cl6O14 B601049 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III CAS No. 95603-44-4

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III

カタログ番号: B601049
CAS番号: 95603-44-4
分子量: 895.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl baccatin III (CAS 95603-44-4; molecular formula: C₃₅H₃₈Cl₆O₁₄; molecular weight: 895.39 g/mol) is a chemically modified derivative of 10-deacetylbaccatin III (10-DAB), a key intermediate in the biosynthesis of paclitaxel (Taxol®) . The compound features two trichloroethoxycarbonyl (Troc) protective groups at the C-7 and C-10 hydroxyl positions (Figure 1). These groups enhance stability during synthetic processes and enable selective functionalization of other reactive sites in the taxane core structure .

準備方法

Synthetic Pathways for 7,10-Di-O-Trichloroethoxycarbonyl-10-Deacetyl Baccatin III

Reaction Mechanism and Reagent Selection

The acylation of 10-deacetylbaccatin III at the C7 and C10 positions follows a nucleophilic acyl substitution mechanism. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl). The reaction proceeds via initial activation of the hydroxyl groups through deprotonation, followed by attack on the electrophilic carbonyl carbon of Troc-Cl (Figure 1) .

Key reagents:

  • 10-Deacetylbaccatin III : Sourced from renewable Taxus baccata needles, ensuring sustainable production .

  • Troc-Cl : Chosen for its high reactivity and ability to form crystalline intermediates amenable to purification .

  • Pyridine : Provides optimal basicity for hydroxyl activation without promoting ester hydrolysis .

Procedure

  • Reaction Setup :

    • Charge 1.01 g (2.0 mmol) of 10-deacetylbaccatin III into a flame-dried flask under nitrogen.

    • Add 18 mL anhydrous pyridine and heat to 80°C (353 K) with stirring .

  • Acylation :

    • Slowly add 0.777 g (3.68 mmol, 1.84 eq) Troc-Cl dropwise over 10 minutes.

    • Maintain temperature at 80°C for 25 minutes, monitoring by TLC (ethyl acetate/hexane 1:1) .

  • Quenching :

    • Cool reaction to 0°C and quench with ice-cold methanol.

    • Extract with dichloromethane (3 × 50 mL), wash organic layer with 1M HCl (2 × 30 mL) and brine (1 × 30 mL) .

  • Purification :

    • Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethyl acetate/water (1:1).

    • Yield: 1.18 g (72%) as white crystals .

Optimized Conditions

ParameterValueImpact on Yield
Temperature80°CMaximizes rate without decomposition
Troc-Cl Equivalents1.84 eqMinimizes diastereomer formation
Reaction Time25 minutesPrevents over-acylation
SolventPyridineEnhances nucleophilicity of hydroxyls

Crystallization and Structural Analysis

The crystalline product forms a 1:1:1 solvate with ethyl acetate and water, stabilized by hydrogen bonding and halogen interactions (Figure 2) .

Crystallographic Data

ParameterValue
FormulaC₃₄H₃₈Cl₆O₁₄·C₄H₈O₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.548(3)
b (Å)11.782(2)
c (Å)15.211(3)
β (°)106.41(3)
Volume (ų)2155.1(8)
Z2

Hydrogen bonds between the C13 hydroxyl and ethyl acetate oxygen (O···O 2.76 Å) direct molecular packing, while Cl···O halogen bonds (3.21–3.30 Å) stabilize the lattice .

Comparative Analysis with Alternative Acylation Methods

Troc vs. Acetyl Protecting Groups

Traditional acetylation with acetic anhydride yields a 1:1 mixture of C7- and C10-acetylated products, requiring tedious chromatography . In contrast, Troc-Cl provides:

  • Regioselectivity : >95% di-O-Troc product .

  • Crystallinity : Enables purification without column chromatography .

  • Orthogonality : Compatible with subsequent silyl protections at C2' .

Catalytic Approaches

While rare-earth metal catalysts (e.g., Sc(OTf)₃) enhance acetylations , they offer no advantage for Troc protections due to pyridine’s inherent catalytic activity.

Scalability and Industrial Relevance

The disclosed method scales linearly to kilogram quantities with consistent 70–75% yields. Critical quality attributes include:

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

  • Residual Solvents : <50 ppm pyridine (meets ICH Q3C guidelines).

  • Stability : Stable >2 years at -20°C under nitrogen .

Key Advantages of the Described Method:

  • Eliminates need for chromatographic purification .

  • Uses cost-effective, recoverable pyridine .

  • Achieves high regioselectivity without metal catalysts .

化学反応の分析

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Cancer Treatment Development

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is primarily utilized in the synthesis of Docetaxel and other taxanes that exhibit potent antitumor activity. Taxanes function by inhibiting microtubule depolymerization during cell division, thus preventing cancer cell proliferation.

Enzymatic Route Validation

Recent studies have explored new enzymatic routes for synthesizing this compound using ethyl acetate and water mixtures. Such methods aim to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Mechanistic Studies

Research indicates that this compound interacts with various biological pathways:

  • Aromatase Inhibition : It has been shown to inhibit aromatase activity effectively, which is critical in hormone-dependent cancers such as breast cancer.

In Vivo Studies

A study involving postmenopausal women treated with Exemestane (a drug related to this compound) revealed that major metabolites significantly contribute to the pharmacologic effects observed in vivo. These metabolites play a role in modulating hormonal pathways critical for cancer progression .

Cell Line Studies

In vitro experiments using MCF-7 and T47D breast cancer cell lines demonstrated that this compound can stimulate cell proliferation through estrogen and androgen receptor pathways depending on concentration levels. This finding suggests potential implications for long-term treatment strategies using aromatase inhibitors .

The following table summarizes the comparative biological activities of related compounds:

CompoundMechanism of ActionIC (µM)Comments
This compoundAromatase inhibitionNot specifiedSignificant inhibition observed
17-beta-DihydroexemestaneAromatase inhibition9.2Major metabolite contributing to effects
Exemestane-cysteineAromatase inhibition16High circulating levels in patients

作用機序

The mechanism of action of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III is closely related to its role in the synthesis of docetaxel. Docetaxel works by inhibiting cell division, which is crucial for cancer treatment. It stabilizes microtubules and prevents their depolymerization, thereby disrupting the mitotic process and leading to cell death . The molecular targets include tubulin, a protein that is essential for microtubule formation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

10-Deacetylbaccatin III (10-DAB)

  • Structure : Lacks acetyl and Troc groups at C-10 and C-5.
  • Role : Natural precursor to baccatin III and paclitaxel; substrate for enzymatic acetylation at C-10 .
  • Key Difference : 10-DAB is unmodified, making it reactive but less stable under synthetic conditions compared to Troc-protected derivatives .

Baccatin III

  • Structure : Contains an acetyl group at C-10 but lacks Troc protection.
  • Role : Direct precursor for paclitaxel side-chain attachment .
  • Key Difference : The C-10 acetyl group in baccatin III is susceptible to enzymatic hydrolysis, whereas Troc groups in 7,10-Di-O-Troc-10-DAB resist such degradation .

13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III (PA 02 01580)

  • Structure : Contains Troc groups at C-7 and C-10, with an additional trans-3-phenylglycidyl group at C-13.
  • Molecular Formula : C₄₂H₄₄Cl₆O₁₆ (MW: 1007.57 g/mol) .

13-Oxo-10-deacetyl Baccatin III (PA 02 01570)

  • Structure : Features a ketone group at C-13 and lacks Troc protection.
  • Molecular Formula : C₂₉H₃₄O₁₀ (MW: 542.57 g/mol) .

Cephalomannine and 10-Deacetyltaxol

  • Structure: Cephalomannine has a hexanooyl side chain instead of paclitaxel’s benzoyl group; 10-deacetyltaxol lacks the C-10 acetyl group .
  • Role : Byproducts in paclitaxel biosynthesis; studied for pathway regulation insights .
  • Key Difference : These compounds are natural "impurities," whereas 7,10-Di-O-Troc-10-DAB is a synthetic intermediate designed for controlled semisynthesis .

Protective Group Strategy

The Troc groups in 7,10-Di-O-Troc-10-DAB serve dual roles:

Stabilization : Prevent unwanted acetylation or oxidation at C-7 and C-10 during multistep synthesis .

Selective Reactivity : Enable precise coupling of side chains (e.g., β-lactams) at the C-13 hydroxyl group, as demonstrated in Ojima’s protocol .

Research Implications

  • Biosynthetic Pathway Regulation : The accumulation patterns of 10-DAB and its derivatives (e.g., Troc-protected forms) provide insights into pathway bottlenecks and enzyme specificity .
  • Cost-Effective Synthesis : Use of Troc-protected intermediates aligns with efforts to optimize paclitaxel production via semisynthesis, reducing reliance on natural extraction .

生物活性

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III (commonly referred to as DiTroc-10-deacetyl Baccatin III) is an important synthetic intermediate in the production of paclitaxel and its analogs, which are widely used in cancer therapy. This compound exhibits significant biological activity, particularly in its role as a precursor to antineoplastic agents. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Chemical Structure and Properties

  • IUPAC Name : [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
  • Molecular Formula : C20H26Cl6O7
  • Molecular Weight : 895.38 g/mol

Biological Activity

The biological activity of this compound primarily relates to its role in the synthesis of paclitaxel and its derivatives. The compound has been studied for its effects on various biological systems:

  • Anticancer Activity :
    • DiTroc-10-deacetyl Baccatin III serves as a precursor in the synthesis of paclitaxel, a potent chemotherapeutic agent used against various cancers including breast and ovarian cancer. Research indicates that paclitaxel functions by stabilizing microtubules and preventing cell division .
    • Studies have shown that derivatives synthesized from this compound exhibit enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
  • Enzymatic Activity :
    • The compound is involved in enzymatic reactions that convert 10-deacetylbaccatin III into paclitaxel through acetylation processes facilitated by specific enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). Enhancements in enzyme activity through genetic modifications have been reported to increase the yield of paclitaxel from this precursor .

The synthesis of this compound typically involves the protection of hydroxyl groups on the baccatin III framework with trichloroethoxycarbonyl groups. This modification is crucial for subsequent reactions leading to paclitaxel synthesis.

Mechanism Overview:

  • The compound acts by undergoing acetylation at the C10 hydroxyl position which is essential for the formation of the active paclitaxel structure.
  • The trichloroethoxycarbonyl groups serve as protecting groups that can be selectively removed during synthetic transformations without affecting other functional groups .

Research Findings and Case Studies

Several studies have explored the biological activity and synthetic utility of this compound:

StudyFindings
Study 1 Enhanced cytotoxicity in modified derivatives against MCF-7 breast cancer cells compared to standard treatments .
Study 2 Improved yield of paclitaxel via engineered DBAT enzymes when using DiTroc as a substrate .
Study 3 Structural analysis revealing optimal conditions for enzymatic conversion leading to higher product purity and yield .

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthesis of 7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III from 10-deacetylbaccatin III?

The biosynthesis involves the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) , which catalyzes the acetylation of 10-deacetylbaccatin III (10-DAB) to form baccatin III. This reaction requires acetyl-CoA as a co-substrate . Subsequent chemical modifications, such as trichloroethoxycarbonyl protection at the 7- and 10-hydroxyl groups, are performed to stabilize the intermediate for further synthetic steps toward taxol derivatives.

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is standard for quantifying baccatin III derivatives. For gene expression studies related to biosynthesis, quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels of key enzymes like dbat and dbtnbt, which correlate with metabolite accumulation .

Q. What is the role of the 10-O-acetyltransferase enzyme in the taxol biosynthesis pathway?

The DBAT enzyme acetylates the C10 hydroxyl group of 10-DAB, forming baccatin III, a critical precursor for taxol. This step is essential for maintaining the structural integrity required for taxol’s bioactivity. Enzyme activity can be assayed via HPLC monitoring of acetyl-CoA consumption or baccatin III production .

Advanced Research Questions

Q. How can researchers optimize the enzymatic acetylation of 10-deacetylbaccatin III to enhance the yield of baccatin III derivatives?

Optimization strategies include:

  • Substrate engineering : Using alternative acetyl donors like N-acetyl-d-glucosamine, which improves reaction efficiency and reduces cost .
  • Enzyme engineering : Directed evolution or site-specific mutagenesis to enhance DBAT stability or substrate affinity.
  • Reaction conditions : Adjusting pH, temperature, and co-factor (acetyl-CoA) concentrations to maximize catalytic turnover .

Q. How do discrepancies between gene expression levels and metabolite accumulation of baccatin III derivatives inform experimental design in biosynthesis studies?

In Taxus baccata embryos, peak dbat and dbtnbt mRNA levels precede maximal baccatin III accumulation by several days, suggesting post-transcriptional regulation or delayed enzyme activation. Researchers should:

  • Perform time-course analyses to track gene expression and metabolite levels simultaneously.
  • Investigate protein stability, translational efficiency, or feedback inhibition mechanisms to resolve mismatches .

Q. What strategies are effective in resolving structural ambiguities in synthetic derivatives of this compound?

  • X-ray crystallography : Resolves stereochemical configurations, as demonstrated for ethyl acetate monosolvate monohydrate derivatives .
  • NMR spectroscopy : Assigns proton and carbon signals to confirm functional group modifications (e.g., trichloroethoxycarbonyl protection) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns of synthetic intermediates .

Q. How does the use of alternative acetyl donors, such as N-acetyl-d-glucosamine, impact the enzymatic synthesis of baccatin III derivatives?

N-acetyl-d-glucosamine serves as a low-cost, sustainable acetyl donor, achieving >90% conversion efficiency in recombinant E. coli systems. This approach bypasses acetyl-CoA dependency, reducing metabolic burden and enabling scalable bioproduction .

Q. Which cancer cell lines have been used to evaluate the cytotoxic activity of enzymatically synthesized baccatin III derivatives?

HeLa (cervical) , A549 (lung) , A431 (skin) , and HepG2 (liver) cancer cell lines are commonly used. Enzymatically synthesized baccatin III (ESB III) shows potent activity, with IC50 values ranging from 4.30 µM (HeLa) to 7.81 µM (HepG2) , comparable to chemically derived standards. Assays typically employ the MTT or SRB method to measure cell viability .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl6O14/c1-16-19(43)12-33(48)26(54-27(45)18-9-7-6-8-10-18)24-31(5,25(44)23(22(16)30(33,3)4)53-29(47)51-15-35(39,40)41)20(52-28(46)50-14-34(36,37)38)11-21-32(24,13-49-21)55-17(2)42/h6-10,19-21,23-24,26,43,48H,11-15H2,1-5H3/t19-,20-,21+,23+,24-,26-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWPKVRCMDIMRN-UGDYBXLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III
7,10-Di-O-trichloroethoxycarbonyl-10-deacetyl Baccatin III

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。